Pyrene-4-carboxylic acid
Overview
Description
Pyrene-4-carboxylic acid is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties. This compound features a carboxylic acid group attached to the pyrene nucleus, making it a valuable component in various scientific and industrial applications due to its ability to participate in diverse chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrene-4-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyrene using potassium permanganate in an alkaline medium, followed by acidification to yield the carboxylic acid derivative . Another method includes the Friedel-Crafts acylation of pyrene with chloroformic acid, followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents like potassium permanganate or chromium trioxide. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: Pyrene-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form pyrene-4-carboxylate salts.
Reduction: The carboxylic acid can be reduced to form pyrene-4-methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: Pyrene-4-carboxylate salts.
Reduction: Pyrene-4-methanol.
Substitution: Bromopyrene derivatives.
Scientific Research Applications
Pyrene-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrene-4-carboxylic acid largely depends on its ability to interact with various molecular targets through non-covalent interactions. In biological systems, it can intercalate into DNA, disrupting the double helix structure and affecting gene expression . In photodynamic therapy, it acts as a photosensitizer, generating reactive oxygen species upon light activation, which can induce cell death in targeted tissues .
Comparison with Similar Compounds
- Pyrene-1-carboxylic acid
- Pyrene-2-carboxylic acid
- Pyrene-3-carboxylic acid
Comparison: While all these compounds share the pyrene nucleus, the position of the carboxylic acid group significantly influences their chemical reactivity and applications. Pyrene-4-carboxylic acid is unique due to its specific substitution pattern, which allows for distinct interactions and applications compared to its isomers .
Properties
IUPAC Name |
pyrene-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O2/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDBGGOQZVBKDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597376 | |
Record name | Pyrene-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22245-48-3 | |
Record name | Pyrene-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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